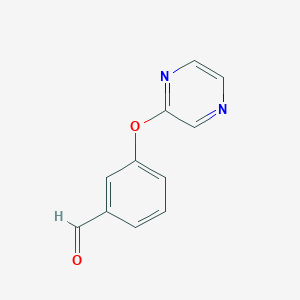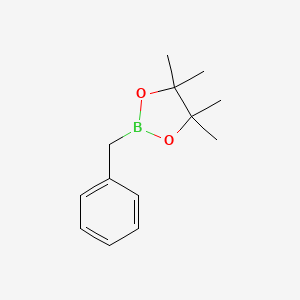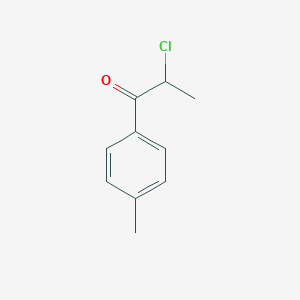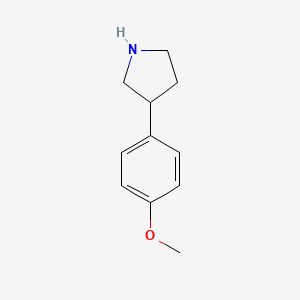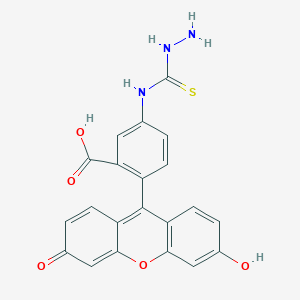
Fluorescein-5-Thiosemicarbazid
Übersicht
Beschreibung
Fluorescein-5-thiosemicarbazide is a fluorescent probe widely used in various scientific fields. It is known for its strong fluorescence properties and compatibility with living cells, making it an essential tool in biological imaging and molecular studies .
Wissenschaftliche Forschungsanwendungen
Fluorescein-5-Thiosemicarbazid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als fluoreszierende Markierung zum Markieren verschiedener Moleküle verwendet.
Biologie: Wird in bildgebenden Studien eingesetzt, um zelluläre Prozesse und Strukturen zu visualisieren.
Medizin: Wird in diagnostischen Tests und Medikamententrägersystemen verwendet.
Industrie: Anwendung bei der Entwicklung von Fluoreszenzsensoren und -sonden für verschiedene industrielle Prozesse
5. Wirkmechanismus
This compound übt seine Wirkungen durch seine starken Fluoreszenzeigenschaften aus. Die Thiosemicarbazidgruppe reagiert mit Aldehydgruppen auf Zielmolekülen, wodurch stabile Thiosemicarbazone gebildet werden. Diese Reaktion ermöglicht die spezifische Markierung und Visualisierung von Zielmolekülen in biologischen Systemen .
Ähnliche Verbindungen:
Fluoresceinisothiocyanat: Ein weiterer fluoreszierender Farbstoff mit ähnlichen spektralen Eigenschaften.
Rhodamin B: Ein fluoreszierender Farbstoff, der in ähnlichen Anwendungen verwendet wird.
Texas Red: Ein rot fluoreszierender Farbstoff mit Anwendungen in der biologischen Bildgebung.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner starken Fluoreszenz, seiner Kompatibilität mit lebenden Zellen und seiner spezifischen Reaktivität mit Aldehydgruppen. Diese Eigenschaften machen ihn zu einer bevorzugten Wahl für verschiedene wissenschaftliche Anwendungen .
Wirkmechanismus
Target of Action
Fluorescein-5-thiosemicarbazide (FTSC) primarily targets mucin-type O-linked glycoproteins within living cells . These glycoproteins play a significant role in regulating many aspects of cell activity .
Mode of Action
FTSC interacts with its targets through a direct labeling strategy developed for in situ visualization of mucin-type O-linked glycoproteins on living cells . This strategy involves treating cells with an unnatural sugar, 2-keto Ac4GalNAc analogue (2-keto isostere of GalNAc), to generate keto groups upon cells . This is followed by chemoselective ligation of keto groups on cells with FTSC, which serves as a fluorescent tag .
Biochemical Pathways
The biochemical pathway affected by FTSC involves O-glycosylation , a process initiated in the Golgi compartment by a family of polypeptide N-acetyl-α-galactosaminyl transferases . The interaction of FTSC with its targets leads to changes in this pathway, enabling the visualization of mucin-type O-linked glycoproteins .
Pharmacokinetics
It’s known that cells treated with ftsc maintain a high level of viability , suggesting that the compound may have favorable bioavailability and minimal toxicity.
Result of Action
The primary result of FTSC’s action is the successful imaging of the expression of mucin-type O-linked glycoproteins within living cells . This is achieved through the fluorescent spectra of FTSC conjugates, which are similar to FITC, a fluorescent tag widely used in proteomics .
Action Environment
The action of FTSC is influenced by the cellular environment, particularly the presence of keto groups generated by treating cells with the 2-keto Ac4GalNAc analogue . The fluorescent properties of FTSC, including its excitation and emission wavelengths, are compatible with commonly used fluorescent equipment , suggesting that the compound’s action, efficacy, and stability are well-suited to standard laboratory conditions.
Biochemische Analyse
Biochemical Properties
Fluorescein-5-thiosemicarbazide plays a crucial role in biochemical reactions, particularly in the labeling of cell-surface functional groups such as glycophorins. It interacts with aldehydes and ketones to form stable conjugates, which can then be visualized using fluorescence microscopy. This compound is compatible with commonly used fluorescent equipment, making it a versatile tool for studying various biochemical processes. Fluorescein-5-thiosemicarbazide has been shown to interact with mucin-type O-linked glycoproteins, which are involved in regulating many aspects of cell activity .
Cellular Effects
Fluorescein-5-thiosemicarbazide has been used to study the effects of various compounds on cell function. It has been employed to label and image mucin-type O-linked glycoproteins within living cells, providing insights into their role in cellular processes. The compound has been shown to maintain a high level of cell viability, with treated cells exhibiting a viability of 84.3% . This indicates that fluorescein-5-thiosemicarbazide is relatively non-toxic and can be used for long-term imaging studies without significantly affecting cell function.
Molecular Mechanism
At the molecular level, fluorescein-5-thiosemicarbazide exerts its effects through the formation of stable conjugates with aldehydes and ketones. This reaction is facilitated by the intrinsic reactivity of the thiosemicarbazide group towards these functional groups. The resulting conjugates exhibit strong fluorescence properties, allowing for the visualization of labeled biomolecules. This mechanism has been utilized to label various biomolecules, including glycophorins and mucin-type O-linked glycoproteins, enabling the study of their distribution and interactions within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fluorescein-5-thiosemicarbazide have been observed to change over time. The compound is relatively stable under physiological conditions, maintaining its fluorescence properties for extended periods. The stability of the conjugates formed with aldehydes and ketones can vary depending on the specific biomolecule being labeled. Long-term studies have shown that fluorescein-5-thiosemicarbazide can be used for continuous imaging of cellular processes without significant degradation .
Dosage Effects in Animal Models
The effects of fluorescein-5-thiosemicarbazide in animal models have been studied to determine its safety and efficacy at different dosages. Studies have shown that the compound is relatively non-toxic at low to moderate doses, with minimal adverse effects observed. At high doses, fluorescein-5-thiosemicarbazide can exhibit toxic effects, including reduced cell viability and altered cellular function. These findings highlight the importance of optimizing the dosage to achieve the desired labeling and imaging effects while minimizing potential toxicity .
Metabolic Pathways
Fluorescein-5-thiosemicarbazide is involved in metabolic pathways related to the labeling and imaging of biomolecules. It interacts with enzymes and cofactors involved in the formation of aldehydes and ketones, facilitating the formation of stable conjugates. This interaction can affect metabolic flux and metabolite levels, providing insights into the metabolic processes within cells. The compound has been used to study the metabolism of various biomolecules, including glycophorins and mucin-type O-linked glycoproteins .
Transport and Distribution
Within cells and tissues, fluorescein-5-thiosemicarbazide is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of fluorescein-5-thiosemicarbazide can be visualized using fluorescence microscopy, providing insights into its transport and localization within cells. This information is valuable for understanding the dynamics of cellular processes and the role of specific biomolecules .
Subcellular Localization
Fluorescein-5-thiosemicarbazide exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the interactions of fluorescein-5-thiosemicarbazide with biomolecules and its overall effectiveness as a labeling and imaging tool. Studies have shown that the compound can be used to visualize the distribution of mucin-type O-linked glycoproteins within various subcellular compartments .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Fluorescein-5-Thiosemicarbazid wird durch die Reaktion von Fluoresceinisothiocyanat mit Thiosemicarbazid unter milden und neutralen Bedingungen synthetisiert. Diese Reaktion vermeidet die Bildung von Lacton-Nebenprodukten, wodurch eine hohe Ausbeute und Reinheit gewährleistet wird .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen. Der Prozess ist optimiert, um eine hohe Effizienz und minimale Abfallbildung zu gewährleisten, was ihn für kommerzielle Anwendungen geeignet macht .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Fluorescein-5-Thiosemicarbazid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Reagiert mit Oxidationsmitteln unter Bildung oxidierter Produkte.
Reduktion: Kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu erhalten.
Substitution: Nimmt an Substitutionsreaktionen mit Aldehyden und Ketonen teil, um Thiosemicarbazone zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Wichtigste Produkte:
Oxidation: Oxidierte Fluorescein-Derivate.
Reduktion: Reduzierte Fluorescein-Derivate.
Substitution: Thiosemicarbazone.
Vergleich Mit ähnlichen Verbindungen
Fluorescein isothiocyanate: Another fluorescent probe with similar spectral properties.
Rhodamine B: A fluorescent dye used in similar applications.
Texas Red: A red fluorescent dye with applications in biological imaging.
Uniqueness: Fluorescein-5-thiosemicarbazide is unique due to its strong fluorescence, compatibility with living cells, and specific reactivity with aldehyde groups. These properties make it a preferred choice for various scientific applications .
Eigenschaften
IUPAC Name |
5-(aminocarbamothioylamino)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S/c22-24-21(30)23-10-1-4-13(16(7-10)20(27)28)19-14-5-2-11(25)8-17(14)29-18-9-12(26)3-6-15(18)19/h1-9,25H,22H2,(H,27,28)(H2,23,24,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUCHQDLZYLNQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NN)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397968 | |
| Record name | Fluorescein-5-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76863-28-0 | |
| Record name | Fluorescein-5-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Fluorescein-5-thiosemicarbazide interact with its target?
A1: Fluorescein-5-thiosemicarbazide reacts specifically with carbonyl groups (aldehydes and ketones) present in biomolecules like proteins and carbohydrates. This reaction forms a stable hydrazone bond, covalently linking FTSC to its target [, , ].
Q2: What are the downstream effects of this interaction?
A2: The covalent attachment of FTSC to carbonyl groups allows for:
- Visualization: The fluorescent properties of FTSC enable the detection and imaging of target molecules using techniques like fluorescence microscopy and gel electrophoresis [, , , , ].
- Quantification: FTSC labeling facilitates the quantification of carbonyl groups in biological samples, serving as a marker for oxidative stress [, , ].
- Targeted delivery: FTSC can be conjugated to nanoparticles or other carriers, and its target specificity can be further enhanced by conjugating it with molecules like folate [, , ]. This enables targeted delivery of these carriers to specific cell types, such as cancer cells overexpressing folate receptors [].
Q3: What is the molecular formula and weight of Fluorescein-5-thiosemicarbazide?
A3: The molecular formula of FTSC is C21H17N3O5S, and its molecular weight is 423.44 g/mol [].
Q4: How does the performance and application of FTSC vary under different conditions?
A5: FTSC's performance is influenced by factors like solvent polarity, pH, and temperature. For instance, its quantum yield is notably low in unmodified forms across several solvents []. Additionally, studies employing FTSC for protein labeling often involve steps to optimize reaction conditions, such as pH and reaction time, to ensure effective labeling and minimize background signal [, ].
Q5: Does Fluorescein-5-thiosemicarbazide possess any catalytic properties?
A5: Based on the provided research, FTSC is primarily utilized as a labeling reagent due to its specific reactivity with carbonyl groups and its fluorescent properties. There is no indication of inherent catalytic activity for FTSC in these studies.
Q6: Have computational chemistry approaches been applied to study Fluorescein-5-thiosemicarbazide?
A7: While the provided research doesn't explicitly detail computational studies on FTSC itself, they highlight its use in techniques like 2DE-LC-MS/MS for identifying and quantifying carbonylated proteins [, ]. These approaches often leverage computational tools for data analysis, protein identification, and quantification.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


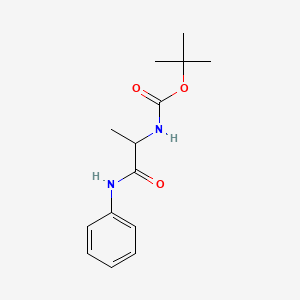
![N-[(4-chlorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine](/img/structure/B1364773.png)
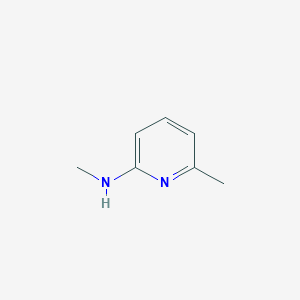
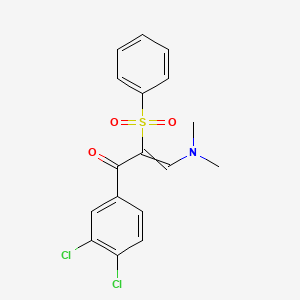
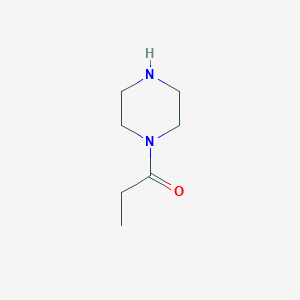

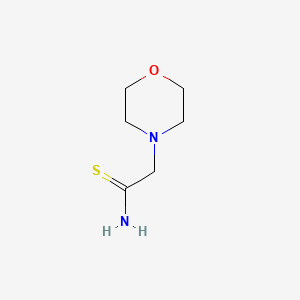


![1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1364825.png)
